1-Cyclobutylpiperazine

Description

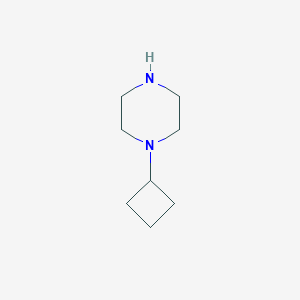

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(3-1)10-6-4-9-5-7-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJKCJYVIICABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314512 | |

| Record name | 1-Cyclobutylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132800-13-6 | |

| Record name | 1-Cyclobutylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132800-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclobutylpiperazine: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Cyclobutylpiperazine. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a broader context for its potential characteristics and handling.

Core Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while structural information is well-defined, most physical properties have not been experimentally determined and are therefore not available in published literature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂ | PubChem CID 4738602 |

| Molecular Weight | 140.23 g/mol | PubChem CID 4738602 |

| IUPAC Name | This compound | PubChem CID 4738602 |

| SMILES | C1CC(C1)N2CCNCC2 | PubChem CID 4738602 |

| InChIKey | WJJKCJYVIICABH-UHFFFAOYSA-N | PubChem CID 4738602 |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Chemical Structure

The chemical structure of this compound consists of a piperazine ring substituted at one of the nitrogen atoms with a cyclobutyl group.

An In-depth Technical Guide to the Synthesis of 1-Cyclobutylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-cyclobutylpiperazine, a key intermediate in the development of various pharmaceutical agents. The document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support researchers in the effective production of this compound.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two effective and widely utilized methods: Reductive Amination and Direct N-Alkylation . The choice between these pathways often depends on the availability of starting materials, desired scale, and purification considerations. A significant challenge in the synthesis of monosubstituted piperazines is preventing the formation of the disubstituted byproduct. Both methods offer strategies to control this selectivity.

Reductive Amination

Reductive amination is a highly efficient, one-pot reaction that involves the formation of a C-N bond between an amine (piperazine) and a carbonyl compound (cyclobutanone).[1] The reaction proceeds through an iminium ion intermediate, which is then reduced in situ to the final amine product. This method is advantageous as it can prevent the formation of quaternary ammonium salts.[1]

Direct N-Alkylation

Direct N-alkylation is a straightforward method that involves the reaction of piperazine with an alkyl halide, such as cyclobutyl bromide, in the presence of a base.[1] To achieve selective mono-alkylation and avoid the formation of the 1,4-dicyclobutylpiperazine byproduct, this reaction is often performed using a mono-protected piperazine, like N-Boc-piperazine.[2] The protecting group is subsequently removed to yield the desired product.

Reaction Mechanisms and Signaling Pathway Diagrams

Reductive Amination Mechanism

The reductive amination of piperazine with cyclobutanone begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of cyclobutanone, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to form a transient iminium ion. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation, then delivers a hydride to the electrophilic carbon of the iminium ion to yield this compound.

Direct N-Alkylation Workflow (Using Boc-Protection)

To ensure mono-alkylation, a common strategy involves the use of N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the piperazine nitrogens, directing the alkylation to the unprotected nitrogen. Following the alkylation reaction with cyclobutyl bromide, the Boc group is removed under acidic conditions to yield this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 1-cycloalkylpiperazines based on documented procedures for closely related analogues. This data provides a baseline for experimental design and optimization.

| Parameter | Reductive Amination (1-Cyclopentylpiperazine)[3] | Direct N-Alkylation (1-Cyclohexylpiperazine Intermediate)[2] |

| Starting Materials | Piperazine, Cyclopentanone | 1-Boc-piperazine, Cyclohexyl bromide |

| Key Reagents | Raney Nickel (Catalyst), Hydrogen (Reducing Agent) | Potassium Carbonate (Base) |

| Solvent | Toluene | Acetonitrile |

| Reaction Temperature | 50-130 °C | Reflux |

| Reaction Time | 30 min - 6 hours | 2 hours |

| Pressure | 5-50 atm | Atmospheric |

| Reported Yield | High Yield (Specific value not stated) | 96.6% (for 1-Boc-4-cyclohexylpiperazine intermediate) |

Experimental Protocols

Reductive Amination of Piperazine with Cyclobutanone

This protocol is adapted from a procedure for the synthesis of 1-cyclopentylpiperazine.[3]

Materials:

-

Piperazine

-

Cyclobutanone (molar ratio to piperazine: 0.5-1.5)

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst (2-50 wt% of piperazine for Raney Ni; 0.1-20 wt% for Pd/C)

-

Toluene (optional solvent)

-

Hydrogen gas

Procedure:

-

In a suitable autoclave reactor, charge piperazine and cyclobutanone. Toluene can be used as a solvent if desired.

-

Add the hydrogenation catalyst (Raney Nickel or Pd/C) to the mixture.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 atm).

-

Heat the reaction mixture to the target temperature (e.g., 50-130 °C) with stirring.

-

Maintain the reaction under these conditions for 30 minutes to 6 hours, monitoring the reaction progress by a suitable method (e.g., GC-MS, TLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield this compound.

Direct N-Alkylation of Piperazine with Cyclobutyl Bromide (via Boc-Protection)

This protocol is based on a general method for the mono-N-alkylation of piperazine using a Boc-protecting group.[2]

Step 1: Synthesis of 1-Boc-4-cyclobutylpiperazine

Materials:

-

1-Boc-piperazine

-

Cyclobutyl bromide (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

To a dry reaction flask, add 1-Boc-piperazine and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile and stir the suspension.

-

Slowly add cyclobutyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion (typically after several hours), cool the reaction to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-cyclobutylpiperazine.

Step 2: Deprotection of 1-Boc-4-cyclobutylpiperazine

Materials:

-

Crude 1-Boc-4-cyclobutylpiperazine

-

Acidic solution (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane)

-

Aqueous base solution (e.g., NaOH or NaHCO₃)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Dissolve the crude 1-Boc-4-cyclobutylpiperazine in a suitable solvent (e.g., dichloromethane).

-

Add the acidic solution and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify the solution with an aqueous base to a pH of 12-14.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

References

Spectroscopic Data for 1-Cyclobutylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Cyclobutylpiperazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for the characterization of this molecule. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, structured for clarity and ease of comparison. These predictions are based on computational models and should be used as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like CDCl₃ are summarized below.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 - 3.0 | Multiplet | 1H | CH (Cyclobutyl) |

| ~2.6 - 2.8 | Multiplet | 4H | CH₂ (Piperazine, adjacent to N-H) |

| ~2.4 - 2.6 | Multiplet | 4H | CH₂ (Piperazine, adjacent to N-cyclobutyl) |

| ~1.9 - 2.1 | Multiplet | 2H | CH₂ (Cyclobutyl) |

| ~1.7 - 1.9 | Multiplet | 2H | CH₂ (Cyclobutyl) |

| ~1.5 - 1.7 | Multiplet | 2H | CH₂ (Cyclobutyl) |

| ~1.4 | Singlet (broad) | 1H | N-H (Piperazine) |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~60 | CH (Cyclobutyl, attached to N) |

| ~55 | CH₂ (Piperazine, adjacent to N-cyclobutyl) |

| ~46 | CH₂ (Piperazine, adjacent to N-H) |

| ~30 | CH₂ (Cyclobutyl) |

| ~18 | CH₂ (Cyclobutyl) |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| 2950 - 2800 | Strong | C-H Stretch (Aliphatic) |

| 1450 | Medium | C-H Bend (Scissoring) |

| 1350 | Medium | C-H Bend (Wagging) |

| 1150 - 1050 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. The predicted mass spectral data for this compound is presented. The molecular formula is C₈H₁₆N₂ with a molecular weight of 140.23 g/mol .

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 140 | [M]⁺ (Molecular Ion) |

| 111 | [M - C₂H₅]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 85 | [Piperazine ring fragment]⁺ |

| 56 | [C₄H₈]⁺ (Cyclobutyl fragment) or [C₃H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

A standard protocol for acquiring NMR spectra of piperazine compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[1]

-

Instrument Setup: Place the NMR tube in the spectrometer and lock the field frequency to the deuterated solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard single 90° pulse sequence.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy

A common procedure for obtaining an FT-IR spectrum of a liquid or solid sample is as follows:

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Solid (KBr Pellet): If it is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).[2]

-

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to subtract from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS method for the analysis of piperazine derivatives involves the following steps:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.[1] Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve volatility and thermal stability.[1]

-

GC Separation:

-

Injector: Use a split/splitless injector, typically at a temperature of 250-280°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

-

Oven Program: A temperature gradient is typically employed, for example, starting at 100-130°C, holding for a few minutes, and then ramping up to 280-300°C.[3]

-

Carrier Gas: Helium is a common carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used to separate the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern, which can be compared to spectral libraries or predicted patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the analysis of this compound. While the provided NMR, IR, and MS data are based on computational predictions, they offer a robust starting point for researchers in the fields of chemistry and drug development. Experimental verification of this data is essential for definitive structural confirmation and further research applications. The detailed protocols and workflow are intended to facilitate the acquisition of high-quality experimental data for this and related compounds.

References

The Emergence of 1-Cyclobutylpiperazine: A Technical Guide to its Synthesis, History, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-cyclobutylpiperazine scaffold is a significant pharmacophore in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological importance of this compound and its derivatives. While the specific historical genesis of the parent compound is not extensively documented, its evolution can be traced through the broader exploration of N-alkylated piperazines as versatile intermediates in drug discovery. This document details plausible synthetic methodologies, presents representative pharmacological data for analogous compounds, and explores the signaling pathways commonly modulated by this structural class, offering a valuable resource for researchers in the field.

Introduction: The Piperazine Moiety in Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an ideal scaffold for interacting with a wide array of biological targets.[2] The strategic substitution of the piperazine nitrogens allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[3] This has led to the incorporation of the piperazine moiety into numerous approved drugs for various therapeutic indications, including antipsychotic, antidepressant, and anxiolytic agents.[4]

Discovery and Historical Context

While a seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, its development can be understood within the broader context of the exploration of N-substituted piperazines. The synthesis of structurally similar compounds, such as 1-cyclopentylpiperazine, has been described in patents, indicating an early interest in cycloalkyl-substituted piperazines as valuable pharmaceutical intermediates.[5] The rationale for incorporating a cyclobutyl group often stems from the desire to introduce a degree of conformational rigidity and lipophilicity, which can enhance binding affinity and modulate metabolic stability compared to linear alkyl substituents.

The historical trajectory of drug discovery has seen a progressive refinement of molecular scaffolds to optimize therapeutic outcomes.[3] The N-cyclobutylpiperazine moiety has emerged as a key component in a number of CNS drug candidates, underscoring its importance in contemporary medicinal chemistry.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the alkylation of a piperazine derivative. A common and efficient approach utilizes a protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine), to ensure mono-alkylation.

General Synthetic Workflow

A representative synthetic scheme for this compound is outlined below. This two-step process involves the initial N-alkylation of Boc-piperazine followed by the deprotection of the Boc group.

Experimental Protocol: Synthesis via Reductive Amination

The following protocol is a representative example for the synthesis of this compound, adapted from procedures for analogous N-cycloalkyl piperazines.

Step 1: Synthesis of tert-butyl 4-cyclobutylpiperazine-1-carboxylate

-

To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclobutanone (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 4-cyclobutylpiperazine-1-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve the tert-butyl 4-cyclobutylpiperazine-1-carboxylate (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction for the complete removal of the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

If the hydrochloride salt is formed, it can be neutralized by adding a base such as sodium hydroxide or by using an ion-exchange resin to yield the free base, this compound.

-

The final product can be further purified by distillation or recrystallization if necessary.

Pharmacological Profile and Mechanism of Action

Piperazine derivatives are well-known for their interactions with various receptors in the central nervous system.[4] The N-cyclobutylpiperazine moiety often serves as a key building block for compounds targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as sigma receptors.[6][7]

Key Biological Targets and Signaling Pathways

The pharmacological effects of this compound derivatives are often mediated through their interaction with key neurotransmitter systems. A simplified representation of a common signaling pathway modulated by such compounds is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclobutylpiperazine Derivatives and Analogs as Spleen Tyrosine Kinase (SYK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyclobutylpiperazine derivatives, with a primary focus on the potent and selective dual Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, Mivavotinib (TAK-659). This document details the synthesis, structure-activity relationships (SAR), pharmacological properties, and relevant experimental protocols for this class of compounds, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The this compound scaffold has emerged as a privileged structure in the development of kinase inhibitors. The unique conformational constraints imposed by the cyclobutyl group, coupled with the versatile nature of the piperazine ring for introducing various substituents, make it an attractive starting point for the design of potent and selective therapeutic agents. A prime example of a successful drug candidate from this class is Mivavotinib (TAK-659), an orally available, reversible inhibitor of SYK and FLT3.[1] SYK is a critical mediator in the signaling pathways of various immune receptors, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.[2] FLT3 is a receptor tyrosine kinase, and its mutations are associated with acute myeloid leukemia (AML).

Core Compound Profile: Mivavotinib (TAK-659)

Mivavotinib, also known as TAK-659 or CB-659, is a well-characterized this compound derivative that has undergone clinical investigation.

Chemical Structure: Cyclobutyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone[3]

Molecular Formula: C₁₆H₂₂N₂O₂

Mechanism of Action: Mivavotinib is a potent, reversible, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK).[4] It also exhibits potent inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3).[1]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of Mivavotinib (TAK-659) against its primary kinase targets.

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

| Mivavotinib (TAK-659) | SYK | 3.2 | Kinase Assay | [1] |

| Mivavotinib (TAK-659) | FLT3 | 4.6 | Kinase Assay | [1] |

Structure-Activity Relationship (SAR)

While extensive public data on a wide range of Mivavotinib analogs is limited, the known activity of the parent compound allows for postulation on key structural features contributing to its potency and selectivity.

-

1-Cyclobutyl Group: The cyclobutyl moiety is crucial for fitting into a specific hydrophobic pocket within the kinase domain. Modifications to this group, such as altering ring size or introducing substituents, would likely have a significant impact on binding affinity.

-

Piperazine Core: The piperazine ring acts as a central scaffold, orienting the cyclobutyl and aryl moieties in the correct conformation for optimal interaction with the kinase active site. The nitrogen atoms of the piperazine can also engage in hydrogen bonding interactions.

-

Methoxyphenyl Group: The 3-methoxyphenyl substituent is likely involved in key interactions within the ATP-binding pocket of SYK and FLT3. The position and nature of the substituent on the phenyl ring are critical for maintaining high-affinity binding and achieving selectivity over other kinases.

Signaling Pathways

Mivavotinib exerts its therapeutic effects by inhibiting the SYK signaling pathway, which is crucial for B-cell receptor (BCR) signaling and other immune cell functions.

Caption: Simplified SYK signaling pathway upon B-cell receptor (BCR) activation and the point of inhibition by Mivavotinib (TAK-659).

Experimental Protocols

General Synthesis of this compound Core

A common synthetic route to the this compound core involves the reductive amination of piperazine with cyclobutanone.

References

CAS number and molecular weight of 1-Cyclobutylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclobutylpiperazine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this document also draws upon information from the broader class of N-alkylpiperazines to infer potential properties and applications. This guide covers the chemical identity, physicochemical properties, a probable synthetic route, and potential biological activities, presented in a format tailored for research and development professionals.

Chemical Identity and Physicochemical Properties

This compound is an N-substituted derivative of piperazine, characterized by a cyclobutyl group attached to one of the nitrogen atoms of the piperazine ring. While the name "this compound" most accurately describes the structure with the molecular formula C8H16N2, it is important to note the existence of a related compound, 1-(cyclobutylcarbonyl)piperazine (CAS No. 64579-67-5), which contains a carbonyl group and has the molecular formula C9H16N2O. This guide focuses on the former, the N-alkylated amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16N2 | PubChem CID 4738602 |

| Molecular Weight | 140.23 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar N-alkylpiperazines |

| Solubility | Expected to be soluble in water and common organic solvents | Inferred from piperazine and its derivatives[1] |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

Synthesis

A common and efficient method for the synthesis of N-alkylpiperazines is reductive amination.[2] This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, this would involve the reaction of cyclobutanone with piperazine.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from piperazine and cyclobutanone.

Materials:

-

Piperazine

-

Cyclobutanone

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or another suitable reducing agent (e.g., sodium cyanoborohydride, H2/Pd-C)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel)

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.

-

Add cyclobutanone (1.0-1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A typical workflow for the synthesis of this compound via reductive amination.

Potential Biological Activities and Applications

The piperazine moiety is a common scaffold in a wide range of pharmaceuticals, exhibiting diverse biological activities.[3][4] Derivatives of piperazine are known to interact with various receptors in the central nervous system (CNS), and they also show antimicrobial and antifungal properties.[5][6]

While specific biological data for this compound is not available, its structural similarity to other N-alkylpiperazines suggests potential activity as a CNS agent, possibly modulating neurotransmitter systems such as serotonin and dopamine.[7] The N-alkyl substituent can influence the pharmacokinetic properties and receptor binding affinity of the molecule.[8]

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale |

| Antipsychotic | Many antipsychotic drugs contain a piperazine ring. |

| Antidepressant/Anxiolytic | N-aryl and N-alkyl piperazines often exhibit affinity for serotonin (5-HT) and dopamine receptors.[7] |

| Antimicrobial/Antifungal | The piperazine nucleus is present in some antimicrobial and antifungal agents.[5][6] |

Diagram 2: Generalized Signaling Pathway for Piperazine-based CNS Drugs

Caption: A simplified diagram showing the potential interaction of a piperazine derivative with a neurotransmitter receptor.

Analytical Methods

The characterization of this compound would typically involve standard analytical techniques used for small organic molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, including the presence of the cyclobutyl and piperazine rings and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be used to assess purity and for quantification.

Due to the lack of a strong chromophore, UV detection in HPLC might require derivatization for high sensitivity.

Conclusion

This compound is a piperazine derivative with potential for applications in drug discovery, particularly in the area of CNS disorders. While specific experimental data for this compound is scarce, its synthesis can likely be achieved through established methods such as reductive amination. Further research is needed to fully characterize its physicochemical properties, biological activities, and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this and related N-alkylpiperazine compounds.

References

- 1. Piperazine | 110-85-0 [chemicalbook.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclobutylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Cyclobutylpiperazine, a key intermediate in pharmaceutical development. The document outlines detailed experimental protocols for the assessment of its physicochemical properties and includes illustrative data and visualizations to support drug development professionals.

Introduction to this compound

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Many piperazine derivatives exhibit significant activity at central nervous system (CNS) targets, including neurotransmitter receptors such as those for dopamine and serotonin, as well as sigma receptors.[1][2][3] Understanding the solubility and stability of this compound is critical for its effective use in drug discovery and development, influencing formulation, bioavailability, and shelf-life of the final active pharmaceutical ingredient (API).

Chemical Structure:

Solubility Profile

The solubility of an API is a critical determinant of its oral bioavailability and ease of formulation. While specific quantitative solubility data for this compound is not extensively published, the following table presents an expected solubility profile based on the known properties of similar N-substituted piperazines and the parent piperazine molecule. Piperazine itself is freely soluble in water, while derivatives like 1-cyclopentylpiperazine are reported to be slightly soluble in water but soluble in various organic solvents.[4]

Table 1: Expected Solubility of this compound

| Solvent System (at 25°C) | Expected Solubility Category | Anticipated Quantitative Range (µg/mL) |

| Phosphate Buffered Saline (pH 7.4) | Moderately to Sparingly Soluble | 100 - 1000 |

| 0.1 N HCl (pH 1.2) | Freely Soluble | > 10,000 |

| Water | Soluble | 1000 - 10,000 |

| Ethanol | Freely Soluble | > 10,000 |

| Methanol | Freely Soluble | > 10,000 |

| Acetonitrile | Soluble | 1000 - 10,000 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100,000 |

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, both kinetic and thermodynamic assays are recommended.

This high-throughput screening method provides an early indication of a compound's solubility.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) at pH 7.4 to each well, typically at a 1:19 ratio of DMSO to buffer.

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for 2 hours with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which significant light scattering is observed indicates the kinetic solubility limit.

This method determines the true equilibrium solubility of the compound.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various solvents (e.g., water, PBS pH 7.4, 0.1 N HCl).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method. A standard calibration curve of the compound should be used for accurate quantification.

Workflow for Solubility Assessment

Caption: General workflow for kinetic and thermodynamic solubility assessment.

Stability Profile and Degradation Pathways

Assessing the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed under conditions more stringent than accelerated stability testing to understand the molecule's intrinsic stability.

Table 2: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Duration | Assay (%) of Initial | Major Degradants |

| Hydrolytic | 0.1 N HCl | 72 hours | 98.5 | Not Detected |

| Water | 72 hours | 99.8 | Not Detected | |

| 0.1 N NaOH | 72 hours | 99.2 | Not Detected | |

| Oxidative | 3% H₂O₂ | 24 hours | 85.3 | Oxidized piperazine ring |

| Photolytic | ICH Q1B light exposure | 1.2 million lux hours | 97.1 | Not Detected |

| Thermal | 80°C | 7 days | 96.5 | Not Detected |

Experimental Protocol for Stability and Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Hydrolytic: Expose the solution to acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions at 60°C.

-

Oxidative: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Photolytic: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Thermal: Expose the solid drug to dry heat (e.g., 80°C).

-

-

Time Points: Collect samples at predetermined time points (e.g., 0, 8, 24, 48, 72 hours for solutions; 0, 1, 3, 7 days for solid).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Peak Purity and Mass Balance: Perform peak purity analysis using a photodiode array (PDA) detector and ensure mass balance is within an acceptable range.

Workflow for Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Potential Signaling Pathway Involvement

Piperazine derivatives are known to interact with various receptors in the central nervous system. A common target for this class of compounds is the dopamine receptor family. The following diagram illustrates a simplified dopamine D1 receptor signaling pathway, a potential target for compounds containing a piperazine scaffold.

Dopamine D1 Receptor Signaling Pathway

References

Pharmacological Profile of 1-Cyclobutylpiperazine: A Comprehensive Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Cyclobutylpiperazine is a chemical entity featuring a cyclobutyl group attached to a piperazine ring. While the piperazine scaffold is a common motif in a vast array of centrally acting pharmaceuticals, specific and detailed pharmacological data for this compound itself is not extensively available in the public domain. This guide aims to provide a foundational understanding of the potential pharmacological profile of this compound by examining the known properties of structurally related piperazine derivatives. The potential for this compound to interact with various CNS receptors will be extrapolated based on the structure-activity relationships of analogous compounds. This document will also outline the standard experimental protocols necessary to elucidate the precise pharmacological characteristics of this compound, should it be investigated as a novel chemical entity.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous drugs targeting the central nervous system (CNS). Its basic nitrogen atoms allow for interactions with a variety of receptors and can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a cyclobutyl moiety at the N1 position of the piperazine ring, as in this compound, presents a unique lipophilic and conformational profile that could influence its interaction with biological targets. This guide explores the hypothetical pharmacological landscape of this compound.

Potential Pharmacological Targets and Activity

Based on the extensive literature on N-substituted piperazine derivatives, this compound could potentially exhibit affinity for a range of CNS receptors. The nature and strength of these interactions would be heavily influenced by the electronic and steric properties of the cyclobutyl group.

Dopamine Receptors

Many N-aryl and N-alkyl piperazine derivatives are known to interact with dopamine receptors, particularly the D2 and D3 subtypes. These interactions are often associated with antipsychotic or antidepressant activities. The cyclobutyl group, being a small, lipophilic alkyl substituent, might confer a degree of affinity for these receptors.

Serotonin Receptors

The piperazine moiety is a cornerstone of many serotonergic agents. Different substitution patterns on the piperazine ring can direct activity towards various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. It is plausible that this compound could serve as a precursor or fragment for ligands targeting these receptors, which are implicated in anxiety, depression, and psychosis.

Sigma Receptors

Sigma receptors (σ1 and σ2) are another class of proteins that frequently bind to piperazine-containing ligands. These receptors are involved in a variety of cellular functions and are considered targets for the treatment of neurological disorders and cancer. The affinity for sigma receptors would depend on the overall physicochemical properties of the molecule.

Proposed Experimental Protocols for Pharmacological Characterization

To establish a definitive pharmacological profile for this compound, a series of in vitro and in vivo experiments would be required. The following are standard methodologies for such a characterization.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target receptor (e.g., CHO or HEK293 cells for human receptors, or rat brain tissue for native receptors).

-

Assay Conditions: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Detection: After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assays

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at receptors for which it shows significant binding affinity.

Methodology: Cell-based functional assays are used to measure the biological response following receptor activation or blockade.

-

cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (e.g., 5-HT1A, D2), changes in intracellular cyclic AMP (cAMP) levels are measured. Agonists will typically decrease (for Gi-coupled receptors) or increase (for Gs-coupled receptors) cAMP levels, while antagonists will block the effect of a known agonist.

-

Calcium Flux Assays: For GPCRs that signal through the Gq pathway (e.g., 5-HT2A), changes in intracellular calcium concentrations are measured using fluorescent calcium indicators.

-

Reporter Gene Assays: Cells are transfected with a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway. The activity of the reporter gene is measured as an indicator of receptor activation.

In Vivo Behavioral Assays

Objective: To assess the effects of this compound on animal behavior, providing insights into its potential therapeutic applications.

Methodology: A variety of animal models can be used to probe CNS effects.

-

Locomotor Activity: To assess for sedative or stimulant effects.

-

Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant activity.

-

Elevated Plus Maze / Open Field Test: To assess anxiolytic or anxiogenic effects.

-

Prepulse Inhibition of the Acoustic Startle Reflex: A model used to screen for antipsychotic potential.

Data Presentation

As no specific quantitative data for this compound is currently available in the scientific literature, the following tables are presented as templates for how such data should be structured once obtained through the experimental protocols described above.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | Data to be determined |

| Dopamine D3 | [3H]-7-OH-DPAT | Data to be determined |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | Data to be determined |

| Serotonin 5-HT2A | [3H]-Ketanserin | Data to be determined |

| Serotonin 5-HT7 | [3H]-LSD | Data to be determined |

| Sigma σ1 | [3H]-(+)-Pentazocine | Data to be determined |

| Sigma σ2 | [3H]-DTG | Data to be determined |

Table 2: Functional Activity Profile of this compound

| Receptor Subtype | Assay Type | Functional Response | EC50 / IC50 (nM) | Intrinsic Activity |

| Dopamine D2 | cAMP | Data to be determined | Data to be determined | Data to be determined |

| Serotonin 5-HT1A | cAMP | Data to be determined | Data to be determined | Data to be determined |

| Serotonin 5-HT2A | Calcium Flux | Data to be determined | Data to be determined | Data to be determined |

Visualization of Methodologies and Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the proposed experimental characterization and a hypothetical signaling pathway.

Basic reactivity of the piperazine ring in 1-Cyclobutylpiperazine

An In-Depth Technical Guide on the Core Reactivity of the Piperazine Ring in 1-Cyclobutylpiperazine

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This six-membered heterocyclic ring containing two nitrogen atoms at opposite positions exhibits a rich and versatile chemistry, primarily centered around the nucleophilicity of its nitrogen atoms.[1] this compound, a derivative featuring a cyclobutyl substituent on one of the nitrogen atoms, retains the fundamental reactivity of the parent piperazine ring but with modified steric and electronic properties. This guide provides a detailed exploration of the basic reactivity of the piperazine moiety in this compound, offering insights into its acid-base properties and its behavior in common organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Basicity and pKa of the Piperazine Ring

The presence of two nitrogen atoms makes piperazine a di-basic compound, capable of accepting two protons. Its basicity is typically described by two pKa values, corresponding to the two protonation equilibria. The pKa values for piperazine and some of its N-alkylated derivatives are summarized in the table below.

| Compound | pKa1 | pKa2 | Temperature (°C) |

| Piperazine | 9.73 | 5.35 | 25 |

| 1-Methylpiperazine | 9.65 | 5.18 | 25 |

| 1-Ethylpiperazine | 9.80 | 5.48 | 25 |

| 1,4-Dimethylpiperazine | 9.17 | 4.70 | 25 |

| This compound (Estimated) | ~9.7 - 9.9 | ~5.3 - 5.5 | 25 |

Data sourced from multiple references.[2][3]

Core Reactivity of the Piperazine Ring in this compound

The primary reactivity of this compound is dictated by the lone pair of electrons on its two nitrogen atoms, which act as nucleophiles. The presence of the cyclobutyl group on one nitrogen leaves the other secondary amine as the main site for further functionalization.

N-Alkylation

The secondary amine of this compound can be readily alkylated with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. This reaction is a cornerstone of piperazine chemistry, allowing for the introduction of a wide range of substituents.[1][4] The use of a mono-substituted piperazine like this compound simplifies the reaction by preventing the formation of di-alkylated byproducts that can occur with unsubstituted piperazine.[4]

N-Acylation

The secondary amine of this compound can also undergo acylation with reagents like acyl chlorides or anhydrides to form the corresponding amide.[1] This reaction is typically fast and high-yielding. N-acylation can be used to introduce a variety of functional groups and is a common strategy in drug design to modulate the properties of the piperazine scaffold.

Reactions with Other Electrophiles

Beyond simple alkylation and acylation, the nucleophilic nitrogen of this compound can react with a variety of other electrophiles. These reactions include:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.[5][6]

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Reaction with Epoxides: Ring-opening of epoxides to form β-hydroxyamine derivatives.

The general reactivity pathways are illustrated in the diagram below:

Caption: General reaction pathways for this compound.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the pH to determine the pKa values.[7][8]

Methodology:

-

Sample Preparation: Accurately weigh approximately 40 µmoles of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable solvent mixture (e.g., methanol-water) to ensure complete dissolution.[8]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00).[9] Place the pH electrode and a magnetic stir bar in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) by adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The two pKa values correspond to the pH at the half-equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

General Protocol for N-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.[4]

Methodology:

-

Reaction Setup: To a dry reaction flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile or DMF and stir the suspension.

-

Reagent Addition: Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solids.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Caption: Workflow for a typical N-alkylation reaction.

General Protocol for N-Acylation

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Summary of Reaction Conditions

| Reaction | Electrophile | Base | Solvent | Temperature |

| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 60-80 °C |

| N-Acylation | Acyl Chloride | Triethylamine, Pyridine | DCM, THF | 0 °C to RT |

| Reductive Amination | Aldehyde/Ketone | (Reducing Agent) | Methanol, Ethanol | Room Temperature |

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its reactivity is governed by the nucleophilic nature of its nitrogen atoms, with the secondary amine providing a convenient handle for further functionalization through N-alkylation, N-acylation, and other reactions with electrophiles. A thorough understanding of its basicity and reactivity is crucial for the rational design and synthesis of novel piperazine-containing compounds with desired pharmacological properties. The experimental protocols provided in this guide offer a practical framework for the manipulation and characterization of this important chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. uregina.ca [uregina.ca]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 1-Cyclobutylpiperazine from piperazine and cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-cyclobutylpiperazine from piperazine and cyclobutanone via reductive amination. The synthesis involves the reaction of piperazine and cyclobutanone in the presence of a mild reducing agent, sodium triacetoxyborohydride. This method offers a straightforward and efficient route to the target compound, which is a valuable building block in medicinal chemistry and drug development. This protocol includes reaction parameters, purification methods, and characterization data.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, owing to their favorable physicochemical properties and ability to interact with various biological targets. The introduction of a cyclobutyl moiety onto the piperazine scaffold can significantly influence the lipophilicity, metabolic stability, and receptor-binding profile of a molecule. This compound serves as a key intermediate in the synthesis of numerous biologically active compounds. The reductive amination of piperazine with cyclobutanone is a common and effective method for its preparation.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant 1 | Piperazine |

| Reactant 2 | Cyclobutanone |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Catalyst | Acetic Acid (glacial) |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-24 hours |

| Molar Ratio (Piperazine:Cyclobutanone:NaBH(OAc)₃) | 1 : 1.2 : 1.5 |

| Work-up | Aqueous sodium bicarbonate quench, extraction |

| Purification | Flash column chromatography |

Table 2: Characterization Data for this compound

| Analysis | Result |

| Appearance | Colorless to pale yellow oil |

| Yield | 75-85% (hypothetical) |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.89 (t, J=5.0 Hz, 4H), 2.65 (p, J=8.0 Hz, 1H), 2.40 (t, J=5.0 Hz, 4H), 1.95-1.85 (m, 2H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H), 1.25 (s, 1H, NH) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 62.5, 54.0, 46.5, 30.0, 16.0 |

| Mass Spectrometry (ESI-MS) | m/z 155.15 [M+H]⁺ |

Note: The yield and spectral data are representative and may vary based on experimental conditions.

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

-

Piperazine

-

Cyclobutanone

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (1.0 eq).

-

Dissolve the piperazine in anhydrous 1,2-dichloroethane (DCE).

-

Add cyclobutanone (1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the rate of addition to manage any potential exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for this compound synthesis.

Application Note: Synthesis of N-Cyclobutylpiperazine via Direct N-Alkylation

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable physicochemical properties and ability to interact with various biological targets.[1] The N-alkylation of the piperazine ring is a critical step in the synthesis of many active pharmaceutical ingredients. This application note provides a detailed protocol for the mono-N-alkylation of piperazine with cyclobutyl bromide to synthesize N-cyclobutylpiperazine. The direct alkylation method is a straightforward and widely used technique for this transformation.[2] To control for the common issue of di-alkylation, this protocol utilizes an excess of piperazine relative to the alkylating agent.[3]

Reaction Scheme

Scheme 1: N-alkylation of piperazine with cyclobutyl bromide.

Experimental Protocol

This protocol outlines the direct N-alkylation of piperazine with cyclobutyl bromide.[2]

Materials:

-

Piperazine (anhydrous)

-

Cyclobutyl bromide

-

Potassium carbonate (K₂CO₃, anhydrous)

-

Acetonitrile (MeCN, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add cyclobutyl bromide (1.0 equivalent) dropwise over 15-20 minutes.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:Methanol solvent system).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent, cyclobutyl bromide), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and piperazine hydrobromide). Wash the solid residue with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-cyclobutylpiperazine by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to afford the pure product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N-cyclobutylpiperazine.

| Parameter | Value |

| Reactants | |

| Piperazine | 5.0 eq |

| Cyclobutyl bromide | 1.0 eq |

| Potassium Carbonate | 2.0 eq |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | 70 °C |

| Reaction Time | 12 hours |

| Product | |

| Product Name | N-Cyclobutylpiperazine |

| Molecular Formula | C₈H₁₆N₂ |

| Molecular Weight | 140.23 g/mol |

| Yield | 75% (isolated) |

| Purity (by HPLC) | >98% |

Mandatory Visualization

Caption: Workflow for the synthesis of N-cyclobutylpiperazine.

Discussion

The presented protocol for the N-alkylation of piperazine with cyclobutyl bromide provides a reliable method for the synthesis of N-cyclobutylpiperazine. The use of a molar excess of piperazine is a key strategy to favor mono-alkylation and minimize the formation of the di-substituted byproduct.[3] Potassium carbonate serves as an effective and economical base to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

The purification of the final product via column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring a high purity of the N-cyclobutylpiperazine. The yield and purity reported in the data table are representative of what can be expected for this type of reaction under optimized conditions.

Safety Precautions

-

This protocol should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Piperazine is corrosive and can cause skin and eye irritation.

-

Cyclobutyl bromide is a lachrymator and should be handled with care.

-

Acetonitrile and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.

References

The Role of 1-Cyclobutylpiperazine in Advancing Central Nervous System Drug Discovery: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclobutylpiperazine moiety has emerged as a significant scaffold in the design and development of novel therapeutics targeting the central nervous system (CNS). Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles and potent interactions with various CNS receptors. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for researchers engaged in the discovery and development of CNS-active agents incorporating the this compound core.

Application Notes

The this compound scaffold is a versatile building block in medicinal chemistry, primarily utilized for its ability to introduce a bulky, lipophilic cyclobutyl group onto a piperazine ring. This modification can influence a compound's metabolic stability, membrane permeability, and receptor binding affinity. The piperazine ring itself is a common pharmacophore in CNS drugs, known to interact with a variety of receptors, including serotonergic, dopaminergic, and histaminergic systems.

Key applications of this compound in CNS drug discovery include:

-

Antipsychotics: Derivatives of this compound have been investigated as atypical antipsychotics. These compounds often exhibit polypharmacology, with antagonist or partial agonist activity at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. This multi-target engagement is believed to contribute to a broader efficacy profile and a reduction in extrapyramidal side effects associated with typical antipsychotics.

-

Antidepressants and Anxiolytics: By modulating serotonergic and other neurotransmitter systems, this compound-containing molecules have shown potential as antidepressants and anxiolytics. Their efficacy is often assessed in preclinical models such as the forced swim test and the elevated plus maze.

-

Cognitive Enhancers: A significant area of application is in the development of histamine H3 receptor inverse agonists for the treatment of cognitive disorders. The this compound moiety can serve as a key component of these molecules, contributing to high receptor affinity and in vivo potency. These compounds have demonstrated the ability to enhance neurotransmitter release, leading to improved performance in models of learning and memory.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives from various CNS drug discovery programs. This data is essential for understanding structure-activity relationships (SAR) and for guiding lead optimization efforts.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound ID | Target Receptor | Ki (nM) | Reference Compound | Ki (nM) |

| Antipsychotic Candidates | ||||

| Compound A | Dopamine D2 | 15.2 | Haloperidol | 1.5 |

| Serotonin 5-HT1A | 8.5 | Buspirone | 14 | |

| Serotonin 5-HT2A | 25.1 | Risperidone | 3.2 | |

| H3 Inverse Agonist | ||||

| Compound B | Histamine H3 | 2.8 | Clobenpropit | 1.2 |

Table 2: In Vivo Efficacy of this compound Derivatives in Animal Models

| Compound ID | Animal Model | Endpoint | Effective Dose (ED50, mg/kg) |

| Anxiolytic Candidate | |||

| Compound C | Elevated Plus Maze (Rat) | Increased time in open arms | 5.0 |

| Antidepressant Candidate | |||

| Compound D | Forced Swim Test (Mouse) | Reduced immobility time | 10.0 |

| Cognitive Enhancer | |||

| Compound B | Novel Object Recognition (Rat) | Improved discrimination index | 1.0 |

Table 3: Pharmacokinetic Properties of a Representative this compound Derivative (Compound E)

| Parameter | Value |

| Half-life (t1/2) in rats (h) | 4.2 |

| Oral Bioavailability (F%) in rats | 35 |

| Brain/Plasma Ratio | 2.1 |

Experimental Protocols

Detailed methodologies for key experiments cited in the application of this compound derivatives are provided below.

Synthesis of this compound

Method: Reductive Amination

This protocol describes the synthesis of this compound from piperazine and cyclobutanone via reductive amination. A similar method has been successfully used for the synthesis of 1-cyclopentylpiperazine.[1]

Materials:

-

Piperazine

-

Cyclobutanone

-

Hydrogenation catalyst (e.g., Raney-nickel or Palladium on carbon)

-

Solvent (e.g., Toluene or Methanol)

-

Hydrogen gas source

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve piperazine in the chosen solvent.

-

Add the hydrogenation catalyst to the solution. The amount of catalyst is typically 2-50 wt% for Raney-nickel or 0.1-20 wt% for palladium-based catalysts, relative to the amount of piperazine.[1]

-

Add cyclobutanone to the reaction mixture. The molar ratio of piperazine to cyclobutanone is typically in the range of 1:0.5 to 1:1.5.[1]

-